molecular formula C16H11F3N2O3 B2915669 N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide CAS No. 1645355-24-3

N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide

Cat. No.: B2915669
CAS No.: 1645355-24-3
M. Wt: 336.27
InChI Key: HNEQZFFVIAWTJB-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is a synthetic chemical compound provided for research and development purposes. The specific biochemical applications, mechanism of action, and primary research value for this compound are currently under investigation. Researchers are encouraged to consult the product's Certificate of Analysis for detailed information on purity and characterization data. This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please contact our scientific support team for further technical assistance.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c1-24-12-5-3-2-4-8(12)11(7-20)21-16(23)9-6-10(17)14(19)15(22)13(9)18/h2-6,11,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEQZFFVIAWTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12F3N2O3
  • Molecular Weight : 344.26 g/mol
  • IUPAC Name : this compound

Histone Deacetylase (HDAC) Inhibition

Recent studies have highlighted the role of compounds similar to this compound as HDAC inhibitors , which are crucial for modulating gene expression and have implications in cancer therapy.

  • Mechanism of Action : HDAC inhibitors function by preventing the deacetylation of histones, leading to a more relaxed chromatin structure and increased transcriptional activity of tumor suppressor genes.
  • Research Findings : A study indicated that certain derivatives exhibited IC50 values in the sub-micromolar range against HDACs, demonstrating significant cytotoxicity towards cancer cell lines .

Antitumor Activity

Compounds with similar structural features have been evaluated for their antitumor properties:

  • Case Studies : In vitro studies demonstrated that these compounds could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle regulators .
  • Comparative Analysis : Some derivatives were found to be up to five times more potent than established HDAC inhibitors like suberanilohydroxamic acid (SAHA) in terms of cytotoxicity .

Data Table: Biological Activity Overview

Activity TypeCompound ClassIC50 (µM)References
HDAC InhibitionN-Hydroxypropenamides<0.1
Antitumor ActivityVarious0.5 - 1.0
Apoptosis InductionSimilar Derivatives0.1 - 0.5

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Analysis and Functional Group Impact

The table below highlights key structural differences between the target compound and related benzamides:

Compound Name Molecular Formula Key Substituents Molecular Weight Potential Use/Activity
N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide C₁₆H₁₁F₃N₂O₃ (estimated) 2,4,5-Trifluoro, 3-hydroxy, cyano, 2-methoxy ~348.2 (estimated) Hypothesized: Agrochemical
N-(3,5-Difluorophenyl)-2-hydroxy-3-methoxybenzamide C₁₄H₁₁F₂NO₃ 3,5-Difluoro, 2-hydroxy, 3-methoxy 279.24 Not specified (structural analog)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₅F₃NO₂ Trifluoromethyl, 3-isopropoxy 346.3 Fungicide (agricultural use)
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) C₁₉H₁₁F₅N₂O₂ 2,4-Difluoro, trifluoromethylphenoxy 394.29 Herbicide (pre-emergent control)

Key Observations :

  • Fluorine Substitution: The target compound’s 2,4,5-trifluoro substitution contrasts with the 3,5-difluoro pattern in , which may reduce steric hindrance and increase solubility.
  • Cyano Group: The cyano moiety in the target compound is absent in other analogs. This group is strongly electron-withdrawing, which could increase acidity of the adjacent hydroxy group or enhance binding to enzymes via dipole interactions .
  • Methoxy vs. Hydroxy Positioning : The 2-methoxy group in the target compound differs from the 3-methoxy in , which could influence spatial orientation in biological systems.

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